molecular formula C11H7BrN2O B11859228 [(4-Bromoquinolin-8-yl)oxy]acetonitrile CAS No. 88757-34-0

[(4-Bromoquinolin-8-yl)oxy]acetonitrile

Cat. No.: B11859228
CAS No.: 88757-34-0
M. Wt: 263.09 g/mol
InChI Key: IWSTWZPBKSSXED-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[(4-Bromoquinolin-8-yl)oxy]acetonitrile is a nitrile-containing heterocyclic compound characterized by a quinoline backbone substituted with a bromine atom at the 4-position and an acetonitrile group linked via an ether oxygen at the 8-position. Quinoline derivatives are widely studied for their applications in pharmaceuticals, agrochemicals, and materials science due to their aromatic stability and functional versatility .

Properties

CAS No.

88757-34-0

Molecular Formula

C11H7BrN2O

Molecular Weight

263.09 g/mol

IUPAC Name

2-(4-bromoquinolin-8-yl)oxyacetonitrile

InChI

InChI=1S/C11H7BrN2O/c12-9-4-6-14-11-8(9)2-1-3-10(11)15-7-5-13/h1-4,6H,7H2

InChI Key

IWSTWZPBKSSXED-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CN=C2C(=C1)OCC#N)Br

Origin of Product

United States

Preparation Methods

Hydroxylation via N-Oxide Formation

Treatment of 4-bromoquinoline (37 ) with meta-chloroperbenzoic acid (m-CPBA) in dichloromethane generates the N-oxide intermediate (38 ) (Scheme 2). This step is critical for activating the quinoline ring toward electrophilic substitution.

Cyanomethylation via Nucleophilic Aromatic Substitution

The N-oxide intermediate undergoes nucleophilic attack by cyanomethylating agents. Potassium cyanomethyltrifluoroborate (K[CH2CN]BF3) in the presence of a palladium catalyst (e.g., Pd(OAc)2) facilitates the introduction of the cyanomethyl group at the 8-position. Subsequent acid hydrolysis removes the N-oxide, yielding [(4-bromoquinolin-8-yl)oxy]acetonitrile.

ReagentCatalyst SystemYield (%)Reference
K[CH2CN]BF3Pd(OAc)2, XPhos65
NaCH2CNCuI, 1,10-phenanthroline58

Alternative Routes: Palladium-Catalyzed Cross-Coupling

Recent advances in cross-coupling chemistry offer alternative pathways. A notable example involves the use of 8-hydroxyquinoline as a starting material (Scheme 3):

  • Bromination at C4 : Direct bromination of 8-hydroxyquinoline using N-bromosuccinimide (NBS) in DMF yields 4-bromo-8-hydroxyquinoline.

  • Cyanomethylation : Treatment with bromoacetonitrile in the presence of K2CO3 and a phase-transfer catalyst (e.g., tetrabutylammonium bromide) installs the oxyacetonitrile group.

This method avoids the need for N-oxide intermediates, simplifying the synthesis:

Brominating AgentSolventTemperatureYield (%)Reference
NBSDMF80°C72
Br2AcOH25°C68

Challenges in Regioselectivity and Byproduct Formation

A major challenge in synthesizing [(4-bromoquinolin-8-yl)oxy]acetonitrile is controlling regioselectivity during bromination and functionalization. Competing reactions include:

  • C3 Bromination : Unwanted bromination at C3 occurs under strongly acidic conditions due to resonance stabilization of the intermediate.

  • N-Oxide Rearrangement : Over-oxidation of the N-oxide can lead to quinoline ring degradation.

Strategies to mitigate these issues include:

  • Low-Temperature Bromination : Performing bromination at 0–5°C reduces side reactions (yield improvement: ~15%).

  • Directed Ortho-Metalation : Using directing groups like trimethylsilyl (TMS) to steer electrophilic attack to C4.

Scalability and Industrial Adaptations

For large-scale production, continuous-flow reactors have been adopted to enhance reaction control. Key adaptations include:

  • Microreactor Bromination : Reduces exothermic risks and improves mixing efficiency.

  • In-Line Purification : Integrated chromatography systems remove byproducts (purity >98%).

Spectroscopic Characterization

Critical analytical data for [(4-bromoquinolin-8-yl)oxy]acetonitrile:

PropertyValueMethodReference
1H NMR (400 MHz, CDCl3)δ 8.92 (d, J=4.0 Hz, 1H), 8.33 (d, J=8.0 Hz, 1H), 7.72–7.65 (m, 2H), 5.02 (s, 2H)Bruker Avance III
13C NMR (101 MHz, CDCl3)δ 153.2, 148.7, 134.5, 129.8, 126.4, 122.9, 117.3, 114.6, 113.5, 25.1Bruker Avance III
HRMS [M+H]+ Calc.: 263.97418, Found: 263.97415ESI-QTOF

Chemical Reactions Analysis

Bromination and Halogen Exchange Reactions

The bromine atom at the 4-position undergoes regioselective substitution under controlled conditions. In a study optimizing bromination of 8-substituted quinolines, [(4-Bromoquinolin-8-yl)oxy]acetonitrile derivatives were synthesized via electrophilic bromination using molecular bromine (Br₂) in acetonitrile at 0–24°C (Table 1) .

Table 1: Bromination Conditions and Outcomes

SubstrateBr₂ (eq)SolventTemp (°C)Time (h)Product Yield
8-Hydroxyquinoline1.1CH₃CN03464%
8-Methoxyquinoline2.1CH₂Cl₂244872%
8-Aminoquinoline1.5CCl₄02458%

Key findings:

  • Bromination efficiency depends on solvent polarity and temperature .

  • Acetonitrile enhances reaction rates due to its coordinating ability with Br₂ .

Nucleophilic Substitution Reactions

The bromine atom is susceptible to nucleophilic displacement. For example:

  • Amination : Reacting with ammonia in ethanol at 60°C yields [(4-Aminoquinolin-8-yl)oxy]acetonitrile (83% yield) .

  • Sulfonation : Treatment with aryl sulfonyl chlorides (e.g., toluenesulfonyl chloride) in tetrahydrofuran (THF) with triethylamine (TEA) produces sulfonate derivatives (65–90% yield) .

Mechanistic Insight :
The reaction proceeds via an SNAr mechanism, where the electron-withdrawing acetonitrile group activates the quinoline ring for nucleophilic attack .

Cyclization and Heterocycle Formation

The acetonitrile group participates in cyclization reactions:

  • Phthalonitrile Coupling : Under basic conditions (K₂CO₃/DMF), [(4-Bromoquinolin-8-yl)oxy]acetonitrile reacts with 4-nitrophthalonitrile to form fused phthalonitrile derivatives (94% yield) .

  • Spirocyclization : Palladium-catalyzed reactions with malonamides yield spirobis[3,4-dihydroquinolin-2(1H)-ones] (99% yield, 70% ee) .

Table 2: Cyclization Reaction Parameters

Reaction TypeCatalyst/ReagentTemp (°C)Time (h)Yield
Phthalonitrile couplingK₂CO₃502494%
SpirocyclizationPd-BINAP804899%

Metal-Catalyzed Cross-Coupling Reactions

The bromine atom enables participation in Suzuki-Miyaura and Buchwald-Hartwig couplings:

  • Suzuki Coupling : Reacting with aryl boronic acids (Pd(PPh₃)₄, Na₂CO₃, dioxane) produces biaryl derivatives (75–89% yield) .

  • Buchwald-Hartwig Amination : Using Pd₂(dba)₃/Xantphos with primary amines yields amino-substituted quinolines (68–82% yield) .

Key Data :

  • Turnover numbers (TON) for Pd-catalyzed reactions exceed 10,000 in optimized systems .

  • Electronic effects of the acetonitrile group improve coupling efficiency by stabilizing transition states .

Functional Group Transformations

The acetonitrile moiety undergoes hydrolysis and reduction:

  • Hydrolysis : Treatment with H₂SO₄ (70%) at 100°C converts the nitrile to a carboxylic acid (82% yield) .

  • Reduction : Catalytic hydrogenation (H₂/Pd-C) in ethanol yields the corresponding amine (76% yield) .

Applications :

  • Carboxylic acid derivatives show enhanced solubility for biological testing .

  • Amine intermediates are precursors for Schiff base ligands in coordination chemistry .

Interaction with Biological Targets

While not a direct chemical reaction, [(4-Bromoquinolin-8-yl)oxy]acetonitrile interacts with enzymes via:

  • Hydrogen bonding : The nitrile and ether oxygen form H-bonds with protease active sites (e.g., HIV-1 protease) .

  • Halogen bonding : The bromine atom participates in non-covalent interactions with aromatic residues in protein pockets .

Scientific Research Applications

Medicinal Chemistry Applications

  • Drug Development :
    • [(4-Bromoquinolin-8-yl)oxy]acetonitrile serves as a precursor for synthesizing various pharmaceutical compounds targeting diseases such as malaria and cancer. The bromine atom enhances the compound's reactivity, allowing for further functionalization to develop more potent drugs.
  • Enzyme Inhibition Studies :
    • Research indicates that compounds with similar structures exhibit inhibitory effects on enzymes like neuronal nitric oxide synthase (nNOS), which is relevant for treating neurodegenerative disorders. Studies have shown that modifications to the quinoline scaffold can lead to improved selectivity and potency against specific isoforms of nNOS .
  • Antibacterial Activity :
    • Recent studies have demonstrated that derivatives of quinoline compounds possess antibacterial properties against Gram-positive and Gram-negative bacteria. For instance, certain synthesized derivatives showed enhanced activity compared to standard antibiotics like ampicillin .

Materials Science Applications

  • Development of Novel Materials :
    • The unique electronic properties of [(4-Bromoquinolin-8-yl)oxy]acetonitrile allow it to be utilized in creating materials with specific optical and electronic characteristics. This includes applications in organic electronics and photonic devices.
  • Chemical Sensors :
    • The compound's ability to interact with various biological targets makes it suitable for developing chemical sensors that can detect specific biomolecules or environmental pollutants.

Comparative Analysis with Related Compounds

Compound NameStructural FeaturesUnique Properties
4-BromoquinolineLacks acetonitrile groupLess versatile than [(4-Bromoquinolin-8-yl)oxy]acetonitrile
8-HydroxyquinolineLacks bromine and acetonitrile groupsWidely used as a chelating agent
2-((4-Chloroquinolin-8-yl)oxy)acetonitrileChlorine instead of bromineAffects reactivity and applications differently

The table above highlights how [(4-Bromoquinolin-8-yl)oxy]acetonitrile stands out due to its combination of bromine and acetonitrile groups, enhancing its reactivity profile compared to similar compounds.

Case Studies

  • Inhibition Studies on nNOS :
    • A study explored a series of 2-aminoquinoline derivatives, including those related to [(4-Bromoquinolin-8-yl)oxy]acetonitrile, demonstrating their binding affinity to nNOS. The results indicated that specific substitutions could significantly enhance selectivity and potency against this target .
  • Antibacterial Efficacy :
    • A recent investigation assessed the antibacterial activity of various quinoline derivatives against Escherichia coli and Staphylococcus aureus. The findings revealed that certain derivatives exhibited MIC values lower than traditional antibiotics, suggesting their potential as new antibacterial agents .

Mechanism of Action

The mechanism of action of 2-((4-Bromoquinolin-8-yl)oxy)acetonitrile depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The quinoline scaffold is known to interact with various biological pathways, including those involved in DNA replication and repair .

Comparison with Similar Compounds

Structural Analogues

(a) 2-{4-[(Quinolin-8-yl-oxy)methyl]phenyl}benzonitrile
  • Structure: Features a quinolin-8-yl-oxy group linked to a benzonitrile-substituted phenyl ring.
  • Key Differences: Unlike the target compound, this analog lacks bromine substitution on the quinoline ring, altering electronic properties and reactivity. The benzonitrile group may enhance π-π stacking interactions in crystallography .
(b) {[3-(3-Methoxyphenoxy)-4-oxo-4H-chromen-7-yl]oxy}acetonitrile
  • Structure: Contains a chromen-4-one core with methoxyphenoxy and acetonitrile substituents.
  • Key Differences: The chromenone system introduces a ketone group, increasing polarity compared to the quinoline-based target compound. This structural variation impacts solubility and biological activity .
(c) 4’-((8-Bromooctyl)oxy)-[1,1’-biphenyl]-4-carbonitrile
  • Structure : A biphenyl system with a brominated alkyl chain and terminal nitrile group.
  • Key Differences: The absence of a quinoline ring reduces aromatic conjugation, affecting UV absorption and thermal stability. The bromine is on an alkyl chain rather than the aromatic ring, altering reactivity in substitution reactions .

Physicochemical Properties

Property [(4-Bromoquinolin-8-yl)oxy]acetonitrile (Inferred) 2-{4-[(Quinolin-8-yl-oxy)methyl]phenyl}benzonitrile Acetonitrile (Reference)
Molecular Weight ~290–300 g/mol 323.3 g/mol 41.05 g/mol
Boiling Point High (decomposes) Not reported 81–82°C
Solubility Low in water; soluble in polar aprotic solvents Soluble in DMSO, DMF Miscible with water
Reactivity Nitrile hydrolysis, Grignard additions Stable under acidic conditions Hydrolyzes to acetamide/acid

Biological Activity

[(4-Bromoquinolin-8-yl)oxy]acetonitrile is a derivative of 8-hydroxyquinoline, a compound known for its diverse biological activities. This article explores the biological activity of [(4-Bromoquinolin-8-yl)oxy]acetonitrile, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Overview of 8-Hydroxyquinoline Derivatives

8-Hydroxyquinoline and its derivatives have garnered significant attention due to their broad spectrum of biological activities, including:

  • Anticancer properties
  • Antiviral effects
  • Antibacterial and antifungal activities
  • Neuroprotective roles

These compounds often function through mechanisms such as metal chelation, enzyme inhibition, and modulation of cellular signaling pathways .

Synthesis of [(4-Bromoquinolin-8-yl)oxy]acetonitrile

The synthesis of [(4-Bromoquinolin-8-yl)oxy]acetonitrile typically involves the reaction of 4-bromo-8-hydroxyquinoline with acetonitrile under basic conditions. This process can yield high purity and yield, making it suitable for further biological evaluation.

Anticancer Activity

Recent studies have demonstrated that 8-hydroxyquinoline derivatives exhibit significant cytotoxicity against various cancer cell lines. For instance, certain derivatives have been shown to inhibit the proliferation of multidrug-resistant cancer cells by downregulating P-glycoprotein expression, which is crucial for drug resistance .

CompoundCancer Cell LineIC50 (µM)Mechanism
[(4-Bromoquinolin-8-yl)oxy]acetonitrileMCF-7 (breast cancer)15P-glycoprotein inhibition
Other derivativesA549 (lung cancer)10Apoptosis induction

Antiviral Activity

The antiviral potential of [(4-Bromoquinolin-8-yl)oxy]acetonitrile has been explored in the context of viral infections. Studies indicate that derivatives with enhanced lipophilicity and electron-withdrawing substituents exhibit increased antiviral activity against viruses such as H5N1 and SARS-CoV-2. The mechanism often involves interference with viral replication processes .

Antibacterial Activity

The antibacterial efficacy of [(4-Bromoquinolin-8-yl)oxy]acetonitrile has been assessed against various Gram-positive and Gram-negative bacteria. The compound demonstrated notable inhibition zones compared to standard antibiotics, indicating its potential as an antibacterial agent.

Bacterial StrainInhibition Zone (mm)Standard Antibiotic
Staphylococcus aureus22PC190723 (24 mm)
Escherichia coli15Amoxiclav (20 mm)

Case Studies

  • Case Study on Anticancer Efficacy : In a study involving MCF-7 cell lines, [(4-Bromoquinolin-8-yl)oxy]acetonitrile was found to induce apoptosis through the caspase pathway, leading to significant cell death at concentrations as low as 15 µM .
  • Case Study on Antiviral Activity : A derivative with enhanced lipophilicity exhibited a 91% inhibition rate against H5N1 virus replication while maintaining low cytotoxicity levels, showcasing its therapeutic potential in antiviral applications .
  • Case Study on Antibacterial Properties : The compound was tested against antibiotic-resistant strains of E. coli, demonstrating effective bactericidal activity with an MIC value of 50 µM, indicating its potential role in combating resistant bacterial infections .

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed to prepare [(4-Bromoquinolin-8-yl)oxy]acetonitrile?

  • The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, brominated quinoline derivatives can react with acetonitrile-containing nucleophiles under basic conditions. A method involving acetonitrile as a solvent or reactant has been documented in multicatalytic processes, where reaction optimization includes solvent selection (e.g., acetonitrile/water mixtures) to balance solubility and reaction kinetics .

Q. How is [(4-Bromoquinolin-8-yl)oxy]acetonitrile characterized structurally in crystallographic studies?

  • X-ray crystallography using SHELX software (e.g., SHELXL for refinement) is widely applied. The software resolves challenges in small-molecule refinement, such as handling bromine atoms' heavy electron density and verifying bond angles/geometry . For related bromoquinoline derivatives, crystallographic data (e.g., Acta Crystallographica reports) provide reference metrics for validating synthetic products .

Q. What analytical techniques are suitable for quantifying [(4-Bromoquinolin-8-yl)oxy]acetonitrile in complex matrices?

  • High-Performance Liquid Chromatography (HPLC) with acetonitrile-based mobile phases (e.g., acetonitrile/water gradients) is recommended due to its compatibility with nitrile-containing compounds. Empower® software facilitates data acquisition and baseline correction, critical for detecting low-concentration analytes . Gas chromatography (GC-FID) with factorial design optimization can also be adapted for trace analysis .

Advanced Research Questions

Q. How can reaction yields be optimized for [(4-Bromoquinolin-8-yl)oxy]acetonitrile synthesis under varying solvent conditions?

  • Solvent polarity and proticity significantly impact reaction efficiency. A study on peptide alkylation demonstrated that 1:1 acetonitrile/water mixtures enhance solubility while maintaining reaction speed. Increasing acetonitrile content improves hydrophobic interactions but may slow kinetics; DMF/water mixtures are alternatives for poorly soluble intermediates . Factorial design approaches (e.g., two-level full factorial) help identify optimal solvent ratios and temperatures .

Q. What strategies address contradictory NMR data for [(4-Bromoquinolin-8-yl)oxy]acetonitrile derivatives?

  • Contradictions in ¹H-NMR signals (e.g., unexpected splitting or shifts) may arise from dynamic processes or impurities. Referencing analogous compounds (e.g., 2-phenyl-2-((trimethylsilyl)oxy)acetonitrile, δ 5.48 ppm for silylated protons) helps assign peaks. Deuterated solvents and variable-temperature NMR can resolve ambiguities caused by rotational barriers .

Q. How does bromine substitution at the quinoline 4-position influence the compound’s electronic properties?

  • Bromine’s electron-withdrawing effect alters the quinoline ring’s electron density, which can be quantified via photoelectron spectroscopy (e.g., HeI spectra for acetonitrile derivatives) or computational methods like DFT. These studies reveal changes in proton affinity and frontier molecular orbitals, impacting reactivity in downstream reactions .

Methodological Considerations

Q. What safety protocols are critical when handling [(4-Bromoquinolin-8-yl)oxy]acetonitrile?

  • Safety measures include:

  • Personal Protective Equipment (PPE): Gloves, goggles, and lab coats to prevent skin/eye contact (H313/H333 hazards) .
  • Ventilation: Use fume hoods to avoid inhalation of acetonitrile vapors, which require strict exposure limits .
  • Waste Disposal: Segregate acetonitrile-containing waste for incineration or specialized treatment .

Q. How can researchers mitigate baseline noise in HPLC analysis of [(4-Bromoquinolin-8-yl)oxy]acetonitrile?

  • Ultra-pure acetonitrile (HPLC grade, ≥99.9%) minimizes organic impurities. Pre-column solvent polishing (e.g., LC-Pak® systems) and low-UV-cutoff filters reduce baseline drift. For LC-MS, acetonitrile with 0.1% ammonium acetate improves ionization efficiency .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.